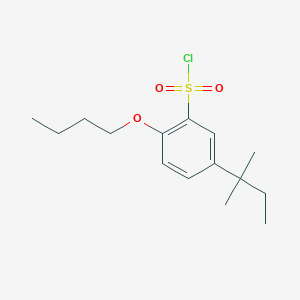
2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a butoxy group, a methylbutan-2-yl group, and a sulfonyl chloride group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride typically involves the electrophilic aromatic substitution reactionThe reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques to remove any impurities and by-products formed during the reaction .
化学反応の分析
Types of Reactions
2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different sulfonyl derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively. Hydrolysis reactions typically require the presence of water and a suitable acid or base catalyst .
Major Products Formed
The major products formed from these reactions include various sulfonyl derivatives, sulfonic acids, and sulfinic acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals.
Industrial Chemistry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
類似化合物との比較
Similar Compounds
- 2-Methoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride
- 2-Butoxy-5-(2-methyl-2-butanyl)benzenesulfonic acid
Uniqueness
2-Butoxy-5-(2-methylbutan-2-yl)benzene-1-sulfonyl chloride is unique due to the presence of the butoxy group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may have different substituents on the benzene ring .
特性
CAS番号 |
143193-41-3 |
|---|---|
分子式 |
C15H23ClO3S |
分子量 |
318.9 g/mol |
IUPAC名 |
2-butoxy-5-(2-methylbutan-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C15H23ClO3S/c1-5-7-10-19-13-9-8-12(15(3,4)6-2)11-14(13)20(16,17)18/h8-9,11H,5-7,10H2,1-4H3 |
InChIキー |
LNROSSMPAABTHI-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C=C(C=C1)C(C)(C)CC)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B12559585.png)
![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)

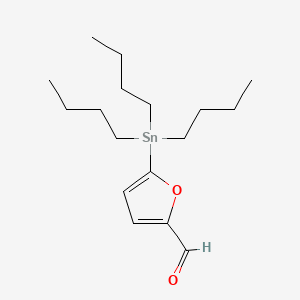
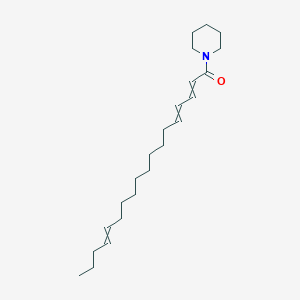

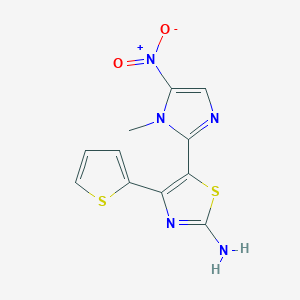
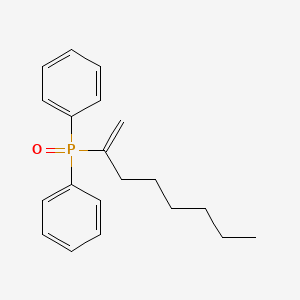
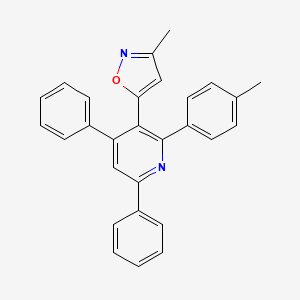
![2,2'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B12559660.png)
![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)
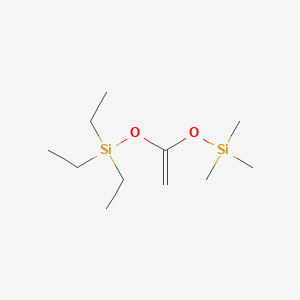
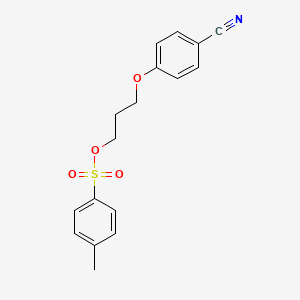
![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)
